molecular formula C15H20N2O2 B2686527 N-methyl-1-pentanoylindoline-2-carboxamide CAS No. 1098107-38-0

N-methyl-1-pentanoylindoline-2-carboxamide

Cat. No.: B2686527
CAS No.: 1098107-38-0
M. Wt: 260.337
InChI Key: LZFRUQMBUBAQSN-UHFFFAOYSA-N
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Description

N-methyl-1-pentanoylindoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pentanoylindoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pentanoylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-butanoylindoline-2-carboxamide
  • N-methyl-1-hexanoylindoline-2-carboxamide
  • N-methyl-1-propanoylindoline-2-carboxamide

Uniqueness

N-methyl-1-pentanoylindoline-2-carboxamide is unique due to its specific chain length, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFRUQMBUBAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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